molecular formula C14H19ClO B13189844 [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene

[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene

Cat. No.: B13189844
M. Wt: 238.75 g/mol
InChI Key: JHLDOHAQISJQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene is an organic compound with the molecular formula C14H19ClO. It is characterized by the presence of a benzene ring substituted with a 3-chloro-2-cyclopropyl-2-methylpropoxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2-cyclopropyl-2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of cyclopropylmethyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or thiols under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of hydroxyl, amine, or thiol derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclopropylmethyl derivatives.

Scientific Research Applications

[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studying the effects of cyclopropyl-containing compounds on biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar structure but lacks the chloro and methylpropoxy groups.

    3-Chloro-2-methylpropoxybenzene: Similar but without the cyclopropyl group.

    2-Cyclopropyl-2-methylpropoxybenzene: Similar but without the chloro group.

Uniqueness

[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene is unique due to the combination of the cyclopropyl, chloro, and methylpropoxy groups attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

IUPAC Name

(3-chloro-2-cyclopropyl-2-methylpropoxy)methylbenzene

InChI

InChI=1S/C14H19ClO/c1-14(10-15,13-7-8-13)11-16-9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

JHLDOHAQISJQAQ-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)(CCl)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.